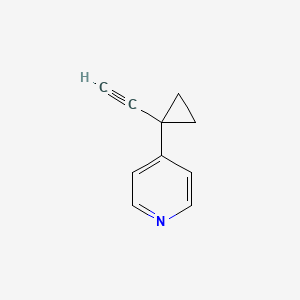

4-(1-Ethynylcyclopropyl)pyridine

Description

4-(1-Ethynylcyclopropyl)pyridine is a pyridine derivative featuring an ethynylcyclopropyl substituent at the 4-position. Below, we compare it with pyridine derivatives bearing substituents such as aminoethyl, chloro-phenyl, and methylcyclopropyl groups, as well as a pyridazine analog.

Properties

Molecular Formula |

C10H9N |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

4-(1-ethynylcyclopropyl)pyridine |

InChI |

InChI=1S/C10H9N/c1-2-10(5-6-10)9-3-7-11-8-4-9/h1,3-4,7-8H,5-6H2 |

InChI Key |

BMNDYDGZPCOTBY-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1(CC1)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethynylcyclopropyl)pyridine can be achieved through several methods. One common approach involves the cycloaddition of 1-azadienes with 2-carbon π-components in a [4 + 2] cycloaddition reaction . Another method includes the use of Grignard reagents added to pyridine N-oxides, followed by treatment with acetic anhydride or DMF . Additionally, mechanochemically activated magnesium metal can mediate the direct C-4-H alkylation of pyridines with alkyl halides .

Industrial Production Methods

Industrial production of pyridine derivatives, including this compound, often involves gas-phase synthesis over shape-selective catalysts such as ZSM-5 zeolite . This method is advantageous due to its efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethynylcyclopropyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced pyridine derivatives.

Scientific Research Applications

4-(1-Ethynylcyclopropyl)pyridine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Ethynylcyclopropyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit voltage-gated potassium channels, leading to the elongation of action potentials and enhanced release of neurotransmitters . This mechanism is similar to that of other pyridine derivatives used in neurological research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Theoretical estimates based on structural analogs.

Key Observations:

Substituent Effects on Molecular Weight: Chloro-phenyl substituents () significantly increase molecular weight (466–545 g/mol) compared to simpler substituents like aminoethyl (~136 g/mol) or ethynylcyclopropyl (~175 g/mol). This is attributed to bulky aromatic groups. The ethynylcyclopropyl group adds moderate mass while introducing strain and conjugation.

Thermal Stability: Chloro-phenyl derivatives exhibit high melting points (268–287°C) due to strong π-π stacking and dipole interactions . In contrast, aminoethyl and ethynylcyclopropyl groups may reduce crystallinity, though experimental data are lacking.

The ethynylcyclopropyl group’s sp-hybridized carbon may lower this gap (theoretically ~5–6 eV), enhancing reactivity.

Reactivity and Solvent Effects

- 4-(1-Aminoethyl)pyridine: Exhibits solvent-dependent UV-Vis absorption; in water, absorption peaks shift due to hydrogen bonding with the amino group . Global reactivity descriptors (electrophilicity index = 1.24 eV) suggest suitability as a drug precursor .

- Ethynylcyclopropyl Analog: The strained cyclopropane and ethynyl group may increase susceptibility to ring-opening reactions or cycloadditions. Nonpolar substituents could reduce solubility in polar solvents compared to aminoethyl analogs.

Biological Activity

4-(1-Ethynylcyclopropyl)pyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

- Molecular Formula : C10H9N

- Molecular Weight : 145.19 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C#CC1(CC1)C2=CC=NC=C2

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Ethynyl Group : The ethynyl group can be introduced through a Sonogashira coupling reaction, where a suitable halogenated precursor is reacted with a terminal alkyne in the presence of a palladium catalyst.

- Cyclopropanation : The cyclopropyl moiety can be synthesized using cyclopropanation reactions involving alkenes and diazo compounds.

- Pyridine Formation : The final step involves the introduction of the pyridine ring, often achieved via cyclization reactions involving appropriate precursors.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Its mechanism may involve:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for specific enzymes, impacting metabolic pathways.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction processes.

Case Studies and Research Findings

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Research indicates that the compound exhibits significant antimicrobial properties against various bacterial strains. For instance, a study demonstrated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential as an antimicrobial agent .

- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound was found to activate caspase pathways, leading to programmed cell death .

- Neuroprotective Effects : Preliminary research has indicated that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It appears to modulate oxidative stress markers and inflammatory responses in neuronal cells .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.